molecular formula C17H22BrNOS2 B1662725 Timepidium bromide CAS No. 35035-05-3

Timepidium bromide

Cat. No.: B1662725
CAS No.: 35035-05-3
M. Wt: 400.4 g/mol
InChI Key: QTSXMEPZSHLZFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Timepidium bromide is synthesized through a multi-step process involving the reaction of 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium with bromide ions . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through crystallization and filtration techniques to achieve high purity levels suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Timepidium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Timepidium bromide, a small molecule drug classified as an anticholinergic agent, is primarily utilized in the treatment of various conditions related to the nervous system, particularly for its analgesic properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Chemical and Pharmacological Profile

  • Molecular Formula : C17H22BrNOS2
  • CAS Registry Number : 35035-05-3
  • Drug Type : Small molecule
  • Mechanism of Action : Muscarinic acetylcholine receptor (mAChR) antagonist

This compound functions by inhibiting muscarinic acetylcholine receptors, which are implicated in various physiological responses, including smooth muscle contraction and neurotransmitter release. This inhibition leads to a decrease in gastrointestinal motility and secretion, making it effective in treating conditions associated with excessive cholinergic activity.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Pain Management : Primarily used for alleviating pain associated with gastrointestinal disorders.
  • Neurological Disorders : Its anticholinergic properties have been explored in the context of neurological conditions such as epilepsy and hiccups associated with pneumonia .
  • Dermatological Reactions : A case study reported eosinophilic pustular folliculitis induced by this compound in combination with allopurinol, highlighting the need for careful monitoring of dermatological side effects .

Eosinophilic Pustular Folliculitis

A notable case involved a 57-year-old woman who developed eosinophilic pustular folliculitis after receiving this compound for ureterolithiasis. The patient exhibited numerous papules and pustules on her face and upper trunk, which were histologically confirmed to be eosinophilic in nature. Following the discontinuation of this compound along with allopurinol, the skin lesions improved significantly .

Molecular Docking Studies

Recent molecular docking analyses have demonstrated that this compound exhibits strong binding affinity to acetylcholine receptors. The docking results indicated that Timepidium produced favorable geometric configurations when interacting with these receptors, suggesting its potential efficacy in modulating cholinergic signaling pathways .

Biological Activity Summary Table

Activity Effect References
Muscarinic Receptor AntagonismDecreased gastrointestinal motility ,
Pain ReliefAnalgesic effect in gastrointestinal pain ,
Eosinophilic FolliculitisInduced skin reaction in specific cases
Molecular BindingStrong interaction with acetylcholine

Research Findings

  • Pharmacological Actions : Research indicates that this compound affects smooth muscle motility and digestive secretions, further supporting its use as an anticholinergic agent .
  • Metabolic Fate : Studies on the metabolic pathways of Timepidium have revealed the presence of colored metabolites excreted via bile and urine, indicating its metabolic processing in vivo .
  • Therapeutic Importance : The compound is part of a broader class of thiophene derivatives known for diverse biological activities, including anti-inflammatory and antimicrobial effects .

Properties

IUPAC Name

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSXMEPZSHLZFF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023672
Record name Timepidium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35035-05-3
Record name Timepidium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35035-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timepidium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035035053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timepidium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIMEPIDIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E4766V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Timepidium bromide
Reactant of Route 2
Timepidium bromide
Reactant of Route 3
Timepidium bromide
Reactant of Route 4
Reactant of Route 4
Timepidium bromide
Reactant of Route 5
Reactant of Route 5
Timepidium bromide
Reactant of Route 6
Timepidium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.